2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole
Description
2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidin-4-yl moiety substituted with a 3-chlorobenzoyl group. The benzothiazole scaffold is well-documented for its pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities. The 3-chlorobenzoyl substituent may enhance metabolic stability and target affinity, while the piperidine ring contributes to conformational flexibility and receptor interactions.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c20-15-5-3-4-14(12-15)19(23)22-10-8-13(9-11-22)18-21-16-6-1-2-7-17(16)24-18/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVJFGAFKVULPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with piperidine, followed by cyclization with 2-aminobenzenethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then refluxed to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
Research indicates that compounds containing benzothiazole and piperidine moieties exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of benzothiazoles can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of a piperidine ring enhances the compound's ability to penetrate cellular membranes and interact with biological targets .
- Antimicrobial Activity : The presence of the chlorobenzoyl group is believed to contribute to the antimicrobial efficacy of the compound, making it a candidate for developing new antibiotics .
Anticancer Drug Development
Recent studies have focused on the synthesis of various derivatives of 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole to evaluate their anticancer potential. For instance, a derivative demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development .
Antimicrobial Agents
The compound has been tested against various bacterial strains, showing promising results against resistant strains. This positions it as a potential candidate for new antimicrobial therapies, particularly in an era where antibiotic resistance is a growing concern .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study synthesized several derivatives of 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole and evaluated their anticancer activity using MTT assays. The results indicated that specific modifications to the benzothiazole moiety significantly enhanced cytotoxic effects on breast cancer cells compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy Assessment
In another research project, the compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, indicating their potential for further development as effective antimicrobial agents.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits tumor growth and induces apoptosis | Significant cytotoxicity in cancer cell lines |
| Antimicrobial | Effective against resistant bacterial strains | Lower MICs than existing antibiotics |
| Drug Development | Potential lead compound for new therapies | Promising results warrant further investigation |
Mechanism of Action
The mechanism of action of 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound from : 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid
- Key Differences : Replaces benzothiazole with benzo[d][1,3]dioxole and introduces a carboxamido-ethyl-piperidine chain.
- Activity : Acts as a prostacyclin (IP) receptor agonist, inhibiting platelet aggregation with improved pharmacokinetics (e.g., longer plasma half-life) compared to beraprost sodium.
- Significance : The benzo[d][1,3]dioxole and carboxamido groups enhance metabolic stability, suggesting that the 3-chlorobenzoyl group in the target compound may similarly improve drug-like properties .
Compound from : 2-[1-(4-piperonyl)piperazinyl]-benzothiazole
- Key Differences : Substitutes piperidine with piperazine and adds a piperonyl group.
- Activity : Dual 5-HT4 agonist and 5-HT3 antagonist, but induces arrhythmias in rats via inhibition of inward rectifier potassium current (IK₁) and transient outward potassium current (Iₜ₀).
- Significance : Highlights the critical role of the heterocyclic core (piperidine vs. piperazine) in receptor selectivity and safety profiles. Piperazine derivatives may exhibit higher cardiac risk due to potassium channel interactions .
Analogs with Varied Substitutions on the Benzothiazole Core
Compound 3e from : 2-[2-(4-chlorobenzoyl)phenyl]-1,3-benzothiazole
- Key Differences : Positions the 4-chlorobenzoyl group on a phenyl ring rather than a piperidine.
- Activity : Evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv.
- Significance : The position of the chloro substituent (3- vs. 4-) and its attachment site (piperidine vs. phenyl) may influence target binding and bioactivity. Chlorine at the 3-position (as in the target compound) could enhance steric or electronic interactions in certain therapeutic contexts .
Analogs with Distinct Pharmacophores
Compound 3d from : 4-(benzothiazol-2-yl)-2-methoxy-6-nitrophenol
- Key Differences: Introduces methoxy and nitro groups on the phenolic ring.
- Activity : Antitubercular activity, though less potent than 3e.
- Significance : Polar substituents like nitro and methoxy may improve solubility but reduce membrane permeability compared to lipophilic groups like chlorobenzoyl .
Comparative Analysis Table
Biological Activity
2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound integrates a piperidine moiety with a benzothiazole structure, which is known for its diverse biological properties.
Structure and Properties
The molecular structure of 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole can be represented as follows:
- Molecular Formula : C_{16}H_{16}ClN_{1}S_{1}
- Molecular Weight : 303.82 g/mol
The compound features a chlorobenzoyl group attached to a piperidine ring, which is further linked to a benzothiazole moiety. This structural combination is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and piperidine structures exhibit various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial properties against various strains of bacteria. For instance, derivatives of benzothiazole have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents .
- Anticancer Activity : The benzothiazole moiety is often associated with anticancer properties. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including those derived from cervical and colorectal cancers .
- Enzyme Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea cycle disorders respectively .
Antimicrobial Activity
A study evaluated the antibacterial activity of various benzothiazole derivatives, revealing that compounds with electron-withdrawing groups like chlorine exhibited enhanced potency. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15 to 30 µg/mL against standard bacterial strains .
Anticancer Efficacy
In vitro studies have demonstrated that 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole exhibits cytotoxic effects on human cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole | HeLa (Cervical) | 12.5 |
| 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole | HT29 (Colorectal) | 14.7 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .
Enzyme Inhibition Studies
The enzyme inhibitory potential of the compound was assessed using AChE and urease assays. The results indicated that the compound could inhibit AChE with an IC50 value of approximately 25 µM, which is comparable to standard inhibitors used in therapeutic applications .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study on Anticancer Properties : A series of benzothiazole derivatives were synthesized and tested for anticancer activity. One derivative showed significant inhibition of tumor growth in xenograft models, suggesting that structural modifications can enhance efficacy .
- Case Study on Antimicrobial Activity : Research conducted on a library of benzothiazole-piperidine derivatives demonstrated broad-spectrum antimicrobial activity, with specific attention to the role of substituents on the benzene ring affecting potency against resistant strains .
Q & A
Q. What are the recommended synthetic routes for 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the piperidine ring via cyclization or functionalization of a pre-existing piperidine scaffold.
- Step 2 : Introduction of the 3-chlorobenzoyl group through nucleophilic acyl substitution or coupling reactions (e.g., using 3-chlorobenzoyl chloride under basic conditions).
- Step 3 : Benzothiazole ring construction via condensation of 2-aminothiophenol derivatives with carbonyl intermediates.
Optimization : Reaction conditions (solvent polarity, temperature, catalyst) significantly influence yield. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency **.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological recommendations :
- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns on the piperidine and benzothiazole moieties. IR spectroscopy can validate carbonyl (C=O) and sulfonamide (S=O) groups if present.
- Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity (>95%).
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S, and Cl content to confirm stoichiometry **.
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
- In vitro assays :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
Note : Structural analogs with similar piperidine-benzothiazole scaffolds exhibit activity against cancer and microbial targets **.
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, heterocycle variation) affect bioactivity?
Structure-Activity Relationship (SAR) insights :
Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by synthesis of derivatives for empirical validation **.
Q. How can researchers resolve contradictions in reported biological data for this compound?
Case example : Discrepancies in IC values across studies may arise from:
Q. What mechanistic studies are critical to elucidate its mode of action?
Advanced approaches :
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds.
- Crystallography : Co-crystallize with proteins (e.g., kinases) to resolve binding interactions (as demonstrated for FAD-dependent oxidoreductases in related studies) **.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
Q. How can solubility and bioavailability challenges be addressed during formulation?
Strategies :
- Salt formation : Hydrochloride salts improve aqueous solubility.
- Nanoparticle encapsulation : Use PLGA or liposomes for sustained release.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption **.
Q. What methodologies enable the synthesis of enantiomerically pure forms of this compound?
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC).
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps.
- Circular dichroism (CD) : Confirm enantiopurity post-synthesis **.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
